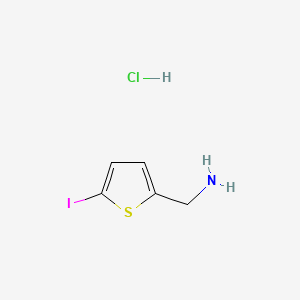
(2-amino-1-methylcyclobutyl)methanol hydrochloride, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-amino-1-methylcyclobutyl)methanol hydrochloride, Mixture of diastereomers, also known as AMC-HCl, is a cyclic compound that is widely used in scientific research and laboratory experiments. It is a chiral compound that is composed of two diastereomers, which are molecules that have the same molecular formula but differ in the arrangement of their atoms.
Wissenschaftliche Forschungsanwendungen
(2-amino-1-methylcyclobutyl)methanol hydrochloride, Mixture of diastereomers has several scientific research applications. It has been used in studies of enzyme inhibition, drug metabolism, and the effects of drugs on the central nervous system. It has also been used in studies of the effects of drugs on the cardiovascular system, as well as in studies of the effects of drugs on the reproductive system.
Wirkmechanismus
(2-amino-1-methylcyclobutyl)methanol hydrochloride, Mixture of diastereomers acts as an inhibitor of enzymes. It binds to the active site of enzymes and blocks the binding of substrates, which prevents the enzymes from catalyzing the reaction. It also binds to receptor sites in the body and blocks the binding of hormones, neurotransmitters, and other molecules.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It has also been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. In addition, this compound has been found to increase the production of nitric oxide, which is involved in the regulation of blood pressure and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2-amino-1-methylcyclobutyl)methanol hydrochloride, Mixture of diastereomers in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a highly specific inhibitor of enzymes, which makes it useful for studying the effects of drugs on the body. However, there are some limitations to using this compound in laboratory experiments. It is not water soluble, and it can be degraded by light and heat, making it difficult to store and handle.
Zukünftige Richtungen
There are several potential future directions for the use of (2-amino-1-methylcyclobutyl)methanol hydrochloride, Mixture of diastereomers. It could be used in studies of the effects of drugs on the immune system, as well as in studies of the effects of drugs on cancer cells. It could also be used in studies of the effects of drugs on the gastrointestinal system, as well as in studies of the effects of drugs on the endocrine system. Additionally, this compound could be used in studies of the effects of drugs on the cardiovascular system, and it could be used in studies of the effects of drugs on the nervous system.
Synthesemethoden
(2-amino-1-methylcyclobutyl)methanol hydrochloride, Mixture of diastereomers can be synthesized using a two-step process that involves the reaction of 2-amino-1-methylcyclobutanol with hydrochloric acid. In the first step, 2-amino-1-methylcyclobutanol is heated in the presence of an acid catalyst. This reaction produces the intermediate product, 2-amino-1-methylcyclobutyl chloride. In the second step, the intermediate product is reacted with hydrochloric acid to produce this compound.
Eigenschaften
IUPAC Name |
(2-amino-1-methylcyclobutyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(4-8)3-2-5(6)7;/h5,8H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHZHEFBOVRYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-1-[(difluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6608063.png)
![benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B6608070.png)
![3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B6608080.png)

![methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate dihydrochloride](/img/structure/B6608095.png)
![7-tert-butyl 1-methyl 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate](/img/structure/B6608104.png)
![N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608119.png)
![rac-(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6608120.png)



![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)
![6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione](/img/structure/B6608161.png)

